(tert-Butoxy)-N-[[6-[7-[[4-[2-[5-[[(tert-butoxy)-N-(2-methoxyethyl)carbonylamino]methyl](2-pyridyl)]thieno[3,2-b]pyridin-7-yloxy]-3-fluorophenyl]amino]thieno[4,5-b]pyridin-2-yl](3-pyridyl)]methyl]-N-(2-methoxyethyl)carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (tert-Butoxy)-N-[[6-[7-[[4-[2-[5-[(tert-butoxy)-N-(2-methoxyethyl)carbonylamino]methyl]thieno[3,2-b]pyridin-7-yloxy]-3-fluorophenyl]amino]thieno[4,5-b]pyridin-2-yl](3-pyridyl)]methyl]-N-(2-methoxyethyl)carboxamide is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its intricate structure, which includes multiple functional groups and heterocyclic rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (tert-Butoxy)-N-[[6-[7-[[4-[2-[5-[(tert-butoxy)-N-(2-methoxyethyl)carbonylamino]methyl]thieno[3,2-b]pyridin-7-yloxy]-3-fluorophenyl]amino]thieno[4,5-b]pyridin-2-yl](3-pyridyl)]methyl]-N-(2-methoxyethyl)carboxamide involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of intermediate compounds, which are then combined through various chemical reactions such as nucleophilic substitution, coupling reactions, and protection-deprotection strategies.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
The compound (tert-Butoxy)-N-[[6-[7-[[4-[2-[5-[(tert-butoxy)-N-(2-methoxyethyl)carbonylamino]methyl]thieno[3,2-b]pyridin-7-yloxy]-3-fluorophenyl]amino]thieno[4,5-b]pyridin-2-yl](3-pyridyl)]methyl]-N-(2-methoxyethyl)carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like alkyl or aryl groups.
Scientific Research Applications
The compound (tert-Butoxy)-N-[[6-[7-[[4-[2-[5-[(tert-butoxy)-N-(2-methoxyethyl)carbonylamino]methyl]thieno[3,2-b]pyridin-7-yloxy]-3-fluorophenyl]amino]thieno[4,5-b]pyridin-2-yl](3-pyridyl)]methyl]-N-(2-methoxyethyl)carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe for studying biological processes involving its target pathways.
Industry: It could be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (tert-Butoxy)-N-[[6-[7-[[4-[2-[5-[(tert-butoxy)-N-(2-methoxyethyl)carbonylamino]methyl]thieno[3,2-b]pyridin-7-yloxy]-3-fluorophenyl]amino]thieno[4,5-b]pyridin-2-yl](3-pyridyl)]methyl]-N-(2-methoxyethyl)carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Positronium hydride: An exotic molecule consisting of a hydrogen atom bound to an exotic atom of positronium.
3-Benzyl-5-bromo-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide: A compound with a similar complex structure.
Uniqueness
What sets (tert-Butoxy)-N-[[6-[7-[[4-[2-[5-[(tert-butoxy)-N-(2-methoxyethyl)carbonylamino]methyl]thieno[3,2-b]pyridin-7-yloxy]-3-fluorophenyl]amino]thieno[4,5-b]pyridin-2-yl](3-pyridyl)]methyl]-N-(2-methoxyethyl)carboxamide apart is its unique combination of functional groups and heterocyclic rings, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C48H52FN7O7S2 |
---|---|
Molecular Weight |
922.1 g/mol |
IUPAC Name |
tert-butyl N-[[6-[7-[2-fluoro-4-[[2-[5-[[2-methoxyethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]pyridin-2-yl]thieno[3,2-b]pyridin-7-yl]amino]phenoxy]thieno[3,2-b]pyridin-2-yl]pyridin-3-yl]methyl]-N-(2-methoxyethyl)carbamate |
InChI |
InChI=1S/C48H52FN7O7S2/c1-47(2,3)62-45(57)55(19-21-59-7)28-30-9-12-34(52-26-30)41-24-37-43(64-41)36(15-17-50-37)54-32-11-14-39(33(49)23-32)61-40-16-18-51-38-25-42(65-44(38)40)35-13-10-31(27-53-35)29-56(20-22-60-8)46(58)63-48(4,5)6/h9-18,23-27H,19-22,28-29H2,1-8H3,(H,50,54) |
InChI Key |
XZICOYXONQZWFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCOC)CC1=CN=C(C=C1)C2=CC3=NC=CC(=C3S2)NC4=CC(=C(C=C4)OC5=C6C(=NC=C5)C=C(S6)C7=NC=C(C=C7)CN(CCOC)C(=O)OC(C)(C)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.